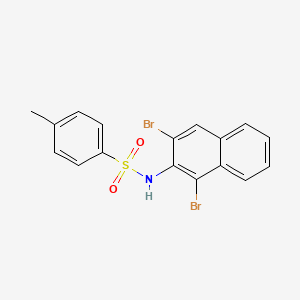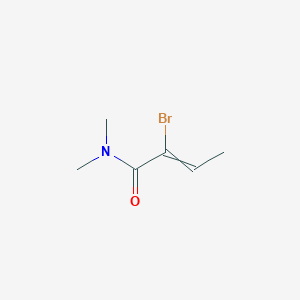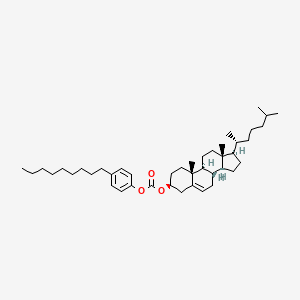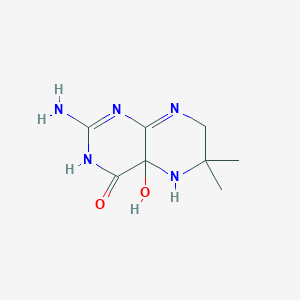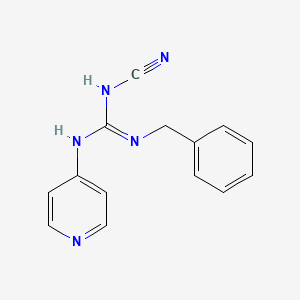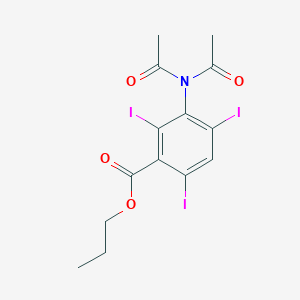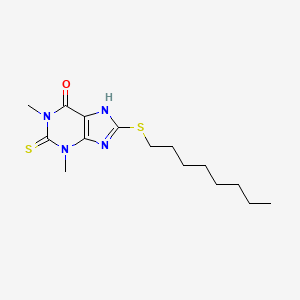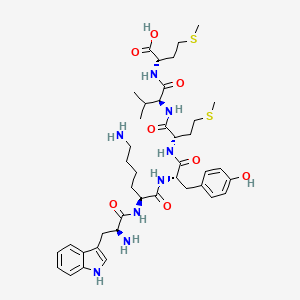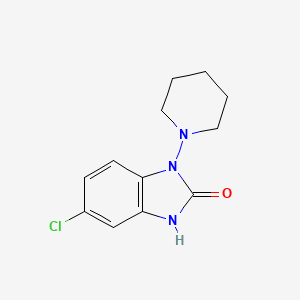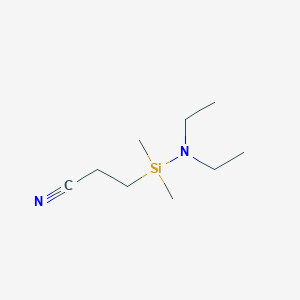
2-Cyanoethyldimethyl(diethylamino)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanoethyldimethyl(diethylamino)silane is a chemical compound with the molecular formula C9H20N2Si. It is known for its applications in various fields, including chemistry and materials science. This compound is characterized by the presence of a cyano group (–CN) attached to an ethyl group, which is further bonded to a silicon atom that is also bonded to dimethyl and diethylamino groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyldimethyl(diethylamino)silane typically involves the reaction of cyanoethyl compounds with dimethyl(diethylamino)silane. One common method is the reaction of cyanoethyl chloride with dimethyl(diethylamino)silane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyanoethyldimethyl(diethylamino)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The cyano group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted silanes with various functional groups.
Aplicaciones Científicas De Investigación
2-Cyanoethyldimethyl(diethylamino)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Materials Science: Employed in the preparation of silicon-based materials and coatings.
Biology: Utilized in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and biomedical devices.
Industry: Applied in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Cyanoethyldimethyl(diethylamino)silane involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the silicon atom can form strong bonds with oxygen and nitrogen-containing compounds. These interactions facilitate the formation of stable complexes and enhance the reactivity of the compound in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Cyanoethyl(diethylamino)dimethylsilane
- Bis(diethylamino)silane
- Tris(dimethylamino)silane
Uniqueness
2-Cyanoethyldimethyl(diethylamino)silane is unique due to the presence of both cyano and diethylamino groups, which provide distinct reactivity and versatility in chemical reactions. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H20N2Si |
|---|---|
Peso molecular |
184.35 g/mol |
Nombre IUPAC |
3-[diethylamino(dimethyl)silyl]propanenitrile |
InChI |
InChI=1S/C9H20N2Si/c1-5-11(6-2)12(3,4)9-7-8-10/h5-7,9H2,1-4H3 |
Clave InChI |
INBSTELVPGCCSC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)[Si](C)(C)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


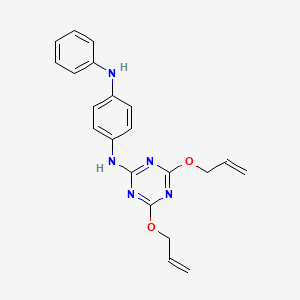
![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)
